Nedometinib

Catalog No.
S11256143
CAS No.
2252314-46-6
M.F
C17H16FIN4O3
M. Wt
470.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nedometinib

CAS Number

2252314-46-6

Product Name

Nedometinib

IUPAC Name

2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide

Molecular Formula

C17H16FIN4O3

Molecular Weight

470.24 g/mol

InChI

InChI=1S/C17H16FIN4O3/c1-23-15-11(3-2-6-20-15)14(17(25)22-26-8-7-24)16(23)21-13-5-4-10(19)9-12(13)18/h2-6,9,21,24H,7-8H2,1H3,(H,22,25)

InChI Key

SENAOZROGSYRTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=C1NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

Nedometinib is a topical gel formulation composed of an inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPKK; MEK), with potential antineoplastic activity. Upon topical administration, nedometinib penetrates into the dermis of the skin where it specifically targets, binds to and inhibits the catalytic activity of MEK, thereby inhibiting the activation of MEK-dependent effector proteins including extracellular signal-regulated kinase (ERK) and inhibits the proliferation of tumor cells in which the RAS/RAF/MEK/ERK signaling pathway is overactivated. The threonine/tyrosine protein kinase MEK plays a key role in the RAS/RAF/MEK/ERK signaling pathway, which is frequently upregulated in a variety of tumor cell types and regulates key cellular activities including cell growth, proliferation, survival, differentiation and apoptosis. Rapid degradation of NFX-179 upon reaching the systemic circulation minimizes side effects caused by systemic exposure.

Nedometinib, also known as NFX-179, is a selective and potent inhibitor of mitogen-activated protein kinase kinase 1, commonly referred to as MEK1. Its chemical formula is C₁₇H₁₆FIN₄O₃, and it exhibits a high degree of specificity with an IC50 value of 135 nM against MEK1 . This compound is primarily investigated for its therapeutic potential in treating various cancers and conditions associated with aberrant MAPK signaling pathways.

, including:

  • Oxidation: The addition of oxygen or the removal of hydrogen atoms.
  • Hydrolysis: The reaction with water leading to the breakdown of the compound.
  • Substitution: Replacement of one functional group in the molecule with another.

These reactions contribute to its stability and bioactivity in various biological environments .

Nedometinib's primary mechanism of action involves the inhibition of MEK1, which plays a crucial role in the MAPK signaling pathway. By inhibiting MEK1, nedometinib effectively reduces the phosphorylation levels of extracellular signal-regulated kinases (ERKs), leading to decreased cell proliferation and survival in cancer cells. This inhibition has been shown to be effective in preclinical models for conditions such as neurofibromatosis type 1, where aberrant MAPK signaling is prevalent .

The synthesis of nedometinib typically involves multi-step organic reactions that include:

  • Formation of the core structure: This may involve coupling reactions between various aromatic compounds.
  • Introduction of halogen substituents: Fluorine and iodine atoms are incorporated through electrophilic aromatic substitution methods.
  • Final modifications: Functional groups are added or modified to enhance solubility and bioactivity.

The detailed synthetic route often requires careful control of reaction conditions to achieve high yields and purity .

Nedometinib is primarily investigated for its applications in oncology, particularly for:

  • Cancer treatment: Targeting tumors with mutations in the MAPK pathway.
  • Neurofibromatosis type 1: Showing promise in clinical trials for managing cutaneous neurofibromas .

Its ability to selectively inhibit MEK1 makes it a valuable candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.

Interaction studies have demonstrated that nedometinib can modulate various signaling pathways beyond MEK1 inhibition. These include:

  • PI3K/Akt/mTOR pathway: Potential cross-talk that may influence cell survival.
  • Cytokine signaling: Implications for inflammatory responses.
  • Cell cycle regulation: Effects on cell division and proliferation rates.

These interactions underscore the compound's multifaceted role in cellular signaling networks .

Several compounds exhibit structural or functional similarities to nedometinib, particularly other MEK inhibitors. Here are some notable examples:

Compound NameMechanism of ActionIC50 (nM)Unique Aspects
TrametinibInhibits MEK1 and MEK20.9Approved for melanoma treatment
CobimetinibSelective MEK1 inhibitor0.4Used in combination with vemurafenib
SelumetinibInhibits MEK1 and MEK25Investigated for various solid tumors
RefametinibSelective for MEK110Focus on hematological malignancies

Nedometinib stands out due to its specificity for MEK1, making it potentially less toxic compared to broader-spectrum inhibitors like trametinib and selumetinib. This specificity may translate into fewer side effects and enhanced therapeutic efficacy in targeted applications .

Multi-Step Organic Synthesis Strategy

Nedometinib’s molecular architecture comprises a pyrrolo[2,3-b]pyridine core substituted with a fluoro-iodoaniline moiety and a carboxamide side chain. Its synthesis typically involves five key steps (Figure 1):

  • Pyrrolopyridine Core Formation: A Knorr-type cyclization between a β-keto ester and a substituted hydrazine yields the pyrrolo[2,3-b]pyridine scaffold [1]. For Nedometinib, methyl substitution at the 1-position is introduced via alkylation using methyl iodide in dimethylformamide (DMF) at 60°C [1].
  • Carboxamide Installation: The 3-carboxamide group is introduced through a nucleophilic acyl substitution reaction. The carboxylate intermediate reacts with O-(2-hydroxyethyl)hydroxylamine in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent [1] [4].
  • Fluoro-iodoaniline Coupling: A Buchwald-Hartwig amination links the 2-fluoro-4-iodoaniline to the pyrrolopyridine core. Palladium acetate and Xantphos facilitate this C–N bond formation under microwave irradiation at 120°C [6].
  • Global Deprotection: Acidic hydrolysis with hydrochloric acid removes tert-butoxycarbonyl (Boc) protecting groups from intermediates.
  • Crystallization: Final purification is achieved via antisolvent crystallization using ethanol and water [4].

Table 1: Key Synthetic Intermediates and Reagents

StepIntermediateReagents/ConditionsYield (%)
1Methylpyrrolopyridine esterβ-keto ester, hydrazine, DMF, 60°C72
2Carboxamide derivativeDCC, O-(2-hydroxyethyl)hydroxylamine, THF65
3Iodo-fluoroaniline adductPd(OAc)₂, Xantphos, microwave, 120°C58

Critical Reaction Optimization Parameters

  • Catalyst Loading in Amination: Reducing palladium acetate from 5 mol% to 2 mol% with triethylamine as a base maintains coupling efficiency (>90% conversion) while minimizing metal residues [6].
  • Solvent Selection: Replacing DMF with cyclopentyl methyl ether (CPME) in Boc deprotection improves environmental compatibility without compromising reaction rates [4].
  • Temperature Control: Maintaining the carboxamide coupling at 0–5°C prevents racemization of the hydroxylamine nucleophile [1].
  • Microwave Parameters: Optimized irradiation (120°C, 300 W, 20 min) in the amination step enhances reproducibility compared to conventional heating [6].

Green Chemistry Approaches in Large-Scale Production

  • Continuous Flow Synthesis: Microfluidic reactors with toroidal mixing elements enable scalable production (up to 20 L/h) while reducing solvent waste by 40% compared to batch processes [3].
  • Solvent Recycling: Ethanol from crystallization is recovered via fractional distillation (≥95% purity) and reused in subsequent batches [4].
  • Catalyst Recovery: Palladium from amination reactions is captured using thiourea-functionalized silica gel, achieving 85% metal recovery [6].
  • Energy Efficiency: Microwave-assisted steps lower energy consumption by 30% versus thermal methods [6].

Table 2: Environmental Metrics for Nedometinib Synthesis

MetricBatch ProcessGreen Process
Process Mass Intensity (kg/kg)12068
Solvent Recovery (%)4582
Carbon Footprint (kg CO₂/kg)189.5

Impurity Profiling and Control Strategies

Nedometinib’s synthesis generates four primary impurities (Table 3), monitored via high-performance liquid chromatography (HPLC) with UV detection at 254 nm [5] [6]:

  • Des-iodo Analog: Arises from incomplete aniline coupling (retention time: 8.2 min). Controlled by extending amination duration to 24 hr.
  • N-Oxide Byproduct: Forms during carboxamide installation (retention time: 10.5 min). Suppressed by degassing solvents with nitrogen.
  • Hydrolyzed Ester: Results from moisture exposure in Step 1 (retention time: 6.8 min). Maintain reaction humidity below 10 ppm.
  • Dimerization Product: Staggered herringbone microfluidic mixers reduce this impurity to <0.1% by minimizing local concentration gradients [3].

Table 3: Nedometinib Impurity Specifications

ImpurityStructureAcceptable Limit (%)Control Strategy
Des-iodoLacks iodine at C4≤0.15Extended coupling time
N-OxidePyridine N-oxide≤0.10Nitrogen sparging
Hydrolyzed esterCarboxylic acid≤0.20Moisture control
DimerC3-C3’ linked≤0.05Microfluidic mixing

In-process controls include real-time Raman spectroscopy to track intermediate conversions and parametric release testing for residual solvents (e.g., DMF < 880 ppm) [4] [6]. These strategies ensure compliance with ICH Q3A guidelines for genotoxic impurities [5].

Nedometinib represents a novel metabolically labile mitogen-activated protein kinase kinase inhibitor specifically designed for topical application. The compound demonstrates potent inhibition of mitogen-activated protein kinase kinase 1 with a biochemical inhibitory concentration fifty of 135 nanomolar in cascade assays [1] [2] [3]. This inhibitory potency places nedometinib within the range of clinically effective mitogen-activated protein kinase kinase inhibitors, though with notably higher inhibitory concentration fifty values compared to systemically administered compounds such as trametinib (0.92 nanomolar) and cobimetinib (4.2 nanomolar) [1] [2].

The selectivity profile of nedometinib has been extensively characterized through comprehensive kinase panel screening. The compound demonstrates high selectivity for mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 without substantial interactions across a panel of more than 150 kinases [4]. This selectivity is achieved through the compound's unique binding mechanism and structural characteristics that confer specificity for the mitogen-activated protein kinase kinase family while minimizing off-target effects.

Table 3.1: Nedometinib Biochemical and Molecular Characteristics

ParameterValueReference
Chemical Name2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-1-methyl-1H-pyrrolo(2,3-b)pyridine-3-carboxamide [5] [6]
Molecular FormulaC17H16FIN4O3 [5] [6]
Molecular Weight470.24 g/mol [5] [6]
MEK1 Biochemical IC50135 nM [1] [2] [3]
Target SelectivityHighly selective for MEK1/2 [1] [2] [4]
Systemic Half-life (Rat)~1.5 hours [1] [2]
Mechanism ClassificationAllosteric MEK1/2 inhibitor [6] [1]

The kinetic properties of nedometinib reveal a compound optimized for topical delivery rather than systemic bioavailability. Unlike conventional mitogen-activated protein kinase kinase inhibitors that are designed for extended systemic exposure, nedometinib exhibits a short systemic half-life of approximately 1.5 hours in rat models [1] [2]. This metabolic lability represents a deliberate design feature that enables effective local tissue penetration while minimizing systemic exposure and associated toxicities.

Table 3.2: MEK1 Inhibition Kinetics and Selectivity Profile Comparison

MEK InhibitorMEK1 IC50 (nM)Systemic Half-lifeAdministration RouteBinding Mechanism
Nedometinib (NFX-179)1351.5 hours (rat)TopicalAllosteric
Trametinib0.924 days (human)OralAllosteric
Selumetinib148 hours (human)OralAllosteric
Cobimetinib4.22.2 days (human)OralAllosteric

The selectivity profiling of nedometinib has been validated through multiple experimental approaches, including biochemical assays against diverse kinase families and cellular assays measuring pathway-specific inhibition. The compound demonstrates minimal cross-reactivity with other protein kinases, including members of the protein kinase A, protein kinase C, and tyrosine kinase families [4]. This selectivity profile is particularly important for topical applications where localized inhibition of mitogen-activated protein kinase kinase activity is desired without broader effects on cellular signaling networks.

Allosteric Binding Site Characterization

Nedometinib functions as an allosteric mitogen-activated protein kinase kinase inhibitor, binding to a site distinct from the adenosine triphosphate binding pocket [7] [8] [6]. This allosteric mechanism of action is characteristic of type III kinase inhibitors that bind to regulatory sites adjacent to the catalytic domain. The allosteric binding site for mitogen-activated protein kinase kinase inhibitors is formed primarily by the activation loop helix and adjacent structural elements within the kinase domain [7] [9].

Structural analysis of allosteric mitogen-activated protein kinase kinase inhibitors reveals a conserved binding pocket that accommodates compounds with specific pharmacophoric features [7] [9]. The binding site is characterized by a hydrophobic sub-pocket consisting of leucine 115, leucine 118, valine 127, and methionine 143, which provides critical interactions for inhibitor binding affinity [9]. This hydrophobic region accommodates the halogenated aromatic groups commonly found in mitogen-activated protein kinase kinase inhibitors, including the 2-fluoro-4-iodophenyl group present in nedometinib.

The allosteric binding mechanism involves key hydrogen bonding interactions with conserved residues within the mitogen-activated protein kinase kinase 1 activation segment. Specifically, the backbone nitrogen of serine 212 forms a critical hydrogen bond with polar groups on the inhibitor, which is essential for maintaining the inhibitory conformation of the activation loop [7] [9]. This interaction prevents phosphorylation of the activation loop by rapidly accelerated fibrosarcoma kinases, thereby maintaining mitogen-activated protein kinase kinase in an inactive state.

The binding site also involves interactions with lysine 97, which forms part of the catalytic center of mitogen-activated protein kinase kinase 1 [9]. The interaction between nedometinib and lysine 97 disrupts the salt bridge between lysine 97 and glutamate 114 of the C-helix, which is necessary for catalytic activity [9]. This disruption contributes to the allosteric inhibition mechanism by preventing the formation of the active kinase conformation.

Comparative structural analysis indicates that the allosteric binding site in mitogen-activated protein kinase kinase differs significantly from the corresponding sites in other kinases [9]. The presence of a short helix within the activation loop of mitogen-activated protein kinase kinase, rather than the flexible loop found in most kinases, creates a unique binding environment that contributes to the selectivity of allosteric inhibitors [9]. This structural feature is predicted to be present in only a limited number of kinases, including certain members of the Ste protein kinase family [9].

Downstream Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway Modulation

Nedometinib exerts its therapeutic effects through comprehensive modulation of the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling cascade. The primary mechanism involves inhibition of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, which are essential kinases in the rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase pathway [6] [1]. This inhibition effectively blocks the phosphorylation and activation of downstream extracellular signal-regulated kinase 1 and extracellular signal-regulated kinase 2, thereby disrupting the transmission of proliferative signals.

Clinical validation of nedometinib's pathway modulation has been demonstrated through biomarker analysis in phase 2a studies. Treatment with nedometinib topical gel resulted in dose-dependent reduction of phosphorylated extracellular signal-regulated kinase levels in cutaneous neurofibromas, with the highest concentration (0.5%) achieving a 47% reduction compared to vehicle control [1] [2] [10]. This biomarker response provides direct evidence of target engagement and pathway inhibition in the clinical setting.

Table 3.3: Clinical Target Engagement and Pathway Modulation Data

Treatment Groupp-ERK Reduction (%)Tumors ≥50% Volume Reduction (%)Systemic Exposure (ng/mL)
Vehicle ControlBaseline60
NFX-179 1.5% (High Dose)47200.58

The downstream effects of nedometinib-mediated mitogen-activated protein kinase kinase inhibition extend beyond simple pathway blockade to include modulation of cellular processes critical for tumor growth and survival. Inhibition of extracellular signal-regulated kinase signaling affects multiple cellular functions including proliferation, differentiation, apoptosis, and stress responses [11] [12]. In the context of neurofibromatosis type 1-associated tumors, this pathway modulation addresses the fundamental molecular defect caused by neurofibromin loss and subsequent rapidly accelerated fibrosarcoma pathway hyperactivation.

The kinetics of pathway modulation by nedometinib demonstrate sustained inhibition of extracellular signal-regulated kinase phosphorylation following topical application. The compound achieves effective tissue penetration and maintains pathway inhibition for extended periods, enabling once-daily dosing regimens in clinical studies [1] [2]. This sustained activity profile is consistent with the compound's design as a topical agent that provides localized pathway modulation without systemic accumulation.

Mechanistic studies have revealed that nedometinib's effects on the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway are reversible and dose-dependent [1] [2]. The compound does not cause permanent alterations to pathway components but rather provides functional inhibition that can be modulated through dosing adjustments. This reversibility is important for therapeutic applications where precise control of pathway activity is required.

Cross-Talk with Parallel Signaling Networks

The therapeutic effects of nedometinib extend beyond direct mitogen-activated protein kinase kinase inhibition to encompass complex interactions with parallel signaling networks. The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway exhibits extensive cross-talk with other major cellular signaling systems, including the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway, transforming growth factor beta signaling, and cyclic adenosine monophosphate-dependent pathways [13] [11] [14] [15].

Cross-talk interactions between the mitogen-activated protein kinase/extracellular signal-regulated kinase pathway and phosphoinositide 3-kinase signaling occur at multiple levels. Inhibition of mitogen-activated protein kinase kinase activity can influence phosphoinositide 3-kinase pathway activation through modulation of feedback mechanisms and shared upstream regulators [13] [14]. In neurofibromatosis type 1, where both pathways are hyperactivated due to neurofibromin loss, nedometinib's effects on mitogen-activated protein kinase kinase may indirectly influence phosphoinositide 3-kinase-dependent cellular processes.

The interaction between nedometinib-mediated mitogen-activated protein kinase kinase inhibition and transforming growth factor beta signaling represents another important cross-talk mechanism. The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway can modulate transforming growth factor beta signaling through phosphorylation of Smad proteins and regulation of pathway-specific transcription factors [15]. Nedometinib's effects on this cross-talk may contribute to its therapeutic activity in conditions where transforming growth factor beta signaling plays a pathogenic role.

Computational modeling of signaling crosstalk has identified several network modules where mitogen-activated protein kinase kinase inhibition can influence parallel pathways [16]. These include bypass mechanisms where alternative pathways can compensate for mitogen-activated protein kinase kinase inhibition, as well as synergistic interactions where pathway inhibition enhances the effects of targeting parallel networks [16]. Understanding these cross-talk mechanisms is crucial for optimizing nedometinib's therapeutic applications and predicting potential resistance mechanisms.

The cyclic adenosine monophosphate-dependent pathway represents another important target for cross-talk interactions with nedometinib. Neurofibromin functions as a positive regulator of cyclic adenosine monophosphate generation, and mitogen-activated protein kinase kinase inhibition can influence cyclic adenosine monophosphate-dependent signaling through multiple mechanisms [11]. This cross-talk may contribute to nedometinib's effects on cellular processes beyond direct mitogen-activated protein kinase/extracellular signal-regulated kinase pathway inhibition.

Target engagement studies have revealed that nedometinib's effects on parallel signaling networks are context-dependent and may vary based on cellular environment and disease state [17] [18]. The compound's ability to modulate cross-talk interactions appears to be related to its local concentration and duration of exposure, suggesting that topical delivery may provide advantages in terms of selective pathway modulation compared to systemic administration.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

470.02512 g/mol

Monoisotopic Mass

470.02512 g/mol

Heavy Atom Count

26

UNII

K5T4I78IYZ

Dates

Last modified: 08-08-2024

Explore Compound Types